Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate typically involves a multi-step process. One common method includes the reaction of 4-fluoropyrrolidine with methyl 4-hydroxybenzoate under specific conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate involves its interaction with specific molecular targets. The fluoropyrrolidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fluoropyrrolidine moiety is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
922529-27-9 |
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Molecular Formula |
C13H16FNO3 |
Molecular Weight |
253.27 g/mol |
IUPAC Name |
methyl 4-[[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy]benzoate |
InChI |
InChI=1S/C13H16FNO3/c1-17-13(16)9-2-4-12(5-3-9)18-8-11-6-10(14)7-15-11/h2-5,10-11,15H,6-8H2,1H3/t10-,11+/m1/s1 |
InChI Key |
XYLRYEZAHZNGOG-MNOVXSKESA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)OC[C@@H]2C[C@H](CN2)F |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2CC(CN2)F |
Origin of Product |
United States |
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